Venalot
Description
Structure
2D Structure
Properties
CAS No. |
39291-13-9 |
|---|---|
Molecular Formula |
C42H50NaO25S |
Molecular Weight |
1009.9 g/mol |
InChI |
InChI=1S/C33H42O19.C9H6O2.Na.H2O4S/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36;10-9-6-5-7-3-1-2-4-8(7)11-9;;1-5(2,3)4/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3;1-6H;;(H2,1,2,3,4)/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-;;;/m0.../s1 |
InChI Key |
WIJKJARNQOXJNY-KVAGASMTSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.C1=CC=C2C(=C1)C=CC(=O)O2.OS(=O)(=O)O.[Na] |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.C1=CC=C2C(=C1)C=CC(=O)O2.OS(=O)(=O)O.[Na] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.C1=CC=C2C(=C1)C=CC(=O)O2.OS(=O)(=O)O.[Na] |
Synonyms |
Venalot |
Origin of Product |
United States |
Biosynthesis and Synthetic Pathways of Coumarin and Troxerutin
Elucidation of Coumarin (B35378) Biosynthetic Routes in Plant Systemsfrontiersin.org
Coumarins are a class of plant secondary metabolites derived from the phenylpropanoid pathway. nih.gov This pathway is a fundamental process in higher plants, responsible for the synthesis of a wide array of phenolic compounds from the amino acid phenylalanine. wikipedia.orgnih.gov
Phenylpropanoid Pathway Intermediates and Enzymes in Coumarin Biogenesisfrontiersin.org
The biosynthesis of coumarins begins with the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . wikipedia.orgresearchgate.net This is a pivotal entry point into the phenylpropanoid pathway. rsc.org Following this, a series of enzymatic reactions, including hydroxylations and methylations, modify the cinnamic acid core. wikipedia.org
Key enzymatic steps and intermediates in the initial phase of the pathway include:
Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid. nih.govresearchgate.net
4-coumarate-CoA ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.govresearchgate.net
These initial steps are common to the biosynthesis of many phenylpropanoids, including flavonoids and lignin (B12514952). frontiersin.orgnih.gov The pathway then branches towards specific coumarin synthesis. frontiersin.org
The table below summarizes the key enzymes and their functions in the initial stages of the phenylpropanoid pathway leading to coumarin precursors.
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to form cinnamic acid. |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. |
| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. |
| Cinnamate-2-hydroxylase | C2'H | Involved in the ortho-hydroxylation of cinnamic acid derivatives. |
| Feruloyl-CoA 6'-hydroxylase | F6'H | Catalyzes the ortho-hydroxylation of feruloyl-CoA, a key step for scopoletin (B1681571) synthesis. |
Data sourced from multiple research findings. frontiersin.orgnih.gov
Enzymatic Transformations in Coumarin Synthesis
The crucial step that directs intermediates towards coumarin synthesis is the ortho-hydroxylation of cinnamic acid derivatives. proquest.comresearchgate.net This reaction is a critical branching point from the general phenylpropanoid pathway. researchgate.net For instance, the formation of umbelliferone (B1683723), a common simple coumarin, involves the 2'-hydroxylation of p-coumaroyl-CoA, a reaction catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) . sciopen.com
Following ortho-hydroxylation, the resulting compound undergoes a spontaneous or enzyme-assisted trans/cis isomerization and subsequent lactonization (ring closure) to form the characteristic benzopyrone structure of coumarin. researchgate.net
Further diversity in coumarin structures is achieved through additional enzymatic modifications such as hydroxylation, methylation, and glycosylation, catalyzed by enzymes like cytochrome P450 monooxygenases, O-methyltransferases (OMTs), and UDP-glycosyltransferases (UGTs). frontiersin.orgnih.gov For example, scopoletin is biosynthesized from the ortho-hydroxylation of feruloyl CoA by a 2-oxoglutarate-dependent dioxygenase. sciopen.com
Synthetic Methodologies for Troxerutin (B1681598) Derivatization
Troxerutin is a semi-synthetic flavonoid, specifically a hydroxyethyl (B10761427) ether derivative of rutin (B1680289). researchgate.net Its synthesis involves the chemical modification of the naturally sourced rutin.
Rutin as the Precursor for Troxerutin Synthesisresearchgate.netproquest.comnih.gov
Rutin, a flavonoid glycoside abundant in various plants, serves as the starting material for the industrial synthesis of troxerutin. The core of the synthesis is a hydroxyethylation reaction, where hydroxyethyl groups are introduced onto the phenolic hydroxyl groups of the rutin molecule. researchgate.netgoogle.com
This reaction is typically carried out using ethylene (B1197577) oxide in an alkaline aqueous or mixed water-alcohol solvent. google.comgoogle.com The use of a catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, facilitates the reaction. google.comgoogle.com The process results in a mixture of hydroxyethylrutosides, with troxerutin (3',4',7-tri-O-(β-hydroxyethyl)rutin) being the principal component. researchgate.net
Strategies for Acylated Troxerutin Derivative Synthesis and Modificationsresearchgate.netnih.govasm.org
To enhance the physicochemical properties of troxerutin, such as its lipophilicity and bioavailability, various acylated derivatives have been synthesized. nih.govnih.gov Acylation involves the introduction of acyl groups to the troxerutin molecule. This can be achieved through both chemical and enzymatic methods. researchgate.net
Enzymatic acylation, often utilizing lipases, offers a regioselective approach to synthesizing troxerutin esters. nih.gov For example, different lipases can catalyze the acylation at specific hydroxyl groups on the troxerutin molecule, leading to the formation of mono-, di-, tri-, or tetra-acylated derivatives. nih.gov Studies have shown that multi-site acylation with shorter fatty chains can be an effective strategy to improve cellular uptake and resistance to gastrointestinal degradation. nih.gov
The table below presents examples of acylated troxerutin derivatives and the synthetic approaches used.
| Derivative | Synthetic Strategy | Key Findings |
| Troxerutin monoester (TME) | Whole-cell biocatalysis using Pseudomonas aeruginosa. nih.gov | Enhanced bioavailability compared to troxerutin. nih.gov |
| Troxerutin diester (TDE) | Whole-cell biocatalysis using Pseudomonas stutzeri. nih.gov | Markedly enhanced bioavailability and antioxidant activities in cells. nih.gov |
| Multi-acylated troxerutin esters (TDP, TTP, TEP) | Lipase-catalyzed acylation with short-chain fatty acids. nih.gov | Showed remarkably higher cellular uptake than mono-esters with long fatty chains. nih.gov |
TDP: troxerutin dipropyl ester; TTP: troxerutin tripropyl ester; TEP: troxerutin tetrapropyl ester.
Chemoenzymatic and Biotechnological Approaches for Compound Production
Modern biotechnological and chemoenzymatic strategies are being explored to provide more sustainable and efficient production methods for coumarins and their derivatives, as well as for the modification of flavonoids like troxerutin.
For coumarin production, metabolic engineering in microorganisms offers a promising alternative to extraction from plant sources. sciopen.com The biosynthetic pathways of coumarins have been partially reconstituted in microbes like Escherichia coli, demonstrating the potential for scalable production in cell factories. sciopen.com
In the realm of troxerutin modification, whole-cell biocatalysis has emerged as a facile and efficient method for synthesizing acylated derivatives. nih.gov This approach utilizes the natural enzymatic machinery of microorganisms, such as Pseudomonas species, to perform selective acylation reactions, which can be difficult to achieve through traditional chemical synthesis. nih.govresearchgate.net These biocatalytic methods can lead to derivatives with improved bioavailability and bioactivity. nih.gov
Molecular and Cellular Mechanisms of Action of Coumarin
Mechanisms Influencing Cellular Processes and Signal Transduction
Coumarin's influence on cellular behavior is largely attributed to its ability to modulate critical intracellular signaling pathways, regulate oxidative balance, and impact fundamental cellular functions like phagocytosis and enzyme activity.
A significant body of research highlights the role of coumarin (B35378) and its derivatives in modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. sevexpharma.compillintrip.comfarmagora.com.br This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of various diseases, including cancer. farmagora.com.brdrugs.com
Studies have demonstrated that coumarin derivatives can suppress the activity of the PI3K/AKT/mTOR pathway across different cancer cell types, including liver, breast, and colorectal cancer. sevexpharma.compillintrip.comfarmagora.com.br This suppression is a key mechanism behind the observed anticancer properties of these compounds. sevexpharma.compillintrip.com The interaction of coumarin with this pathway can lead to the inhibition of downstream targets, such as Cyclin D1, a protein essential for cell cycle progression. drugs.com By downregulating the expression of proteins like p-PI3K and p-Akt, coumarin compounds effectively inhibit this critical signaling cascade. drugs.com
It is noteworthy that the PI3K/AKT pathway is also involved in the production of inflammatory mediators, and by inhibiting this pathway, coumarin can contribute to its anti-inflammatory effects. rxreasoner.com
Coumarin and its derivatives exhibit significant antioxidant properties, playing a crucial role in the regulation of oxidative stress and the production of reactive oxygen species (ROS). wikipedia.orgospharma.com Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. wikipedia.org
The antioxidant mechanisms of coumarins are multifaceted. They can act by:
Scavenging free radicals: Directly neutralizing harmful ROS. wikipedia.orgospharma.com
Inhibiting pro-oxidant enzymes: Reducing the activity of enzymes like xanthine (B1682287) oxidase that generate ROS. ospharma.com
Modulating antioxidant enzyme activity: Enhancing the body's natural antioxidant defenses. ospharma.com
Chelating metal ions: Binding to metal ions that can catalyze the formation of free radicals. ospharma.com
Furthermore, coumarins can influence signaling pathways involved in the oxidative stress response, such as the Keap1/Nrf2/ARE pathway. wikipedia.org The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation by coumarins can lead to the increased expression of protective antioxidant enzymes. wikipedia.org In some cellular models, coumarin has been shown to affect the production of ROS and intracellular calcium concentration, which are critical components of cellular signaling and stress responses. researchgate.net
| Mechanism of Antioxidant Action | Effect of Coumarin |
| Free Radical Scavenging | Direct neutralization of ROS. wikipedia.orgospharma.com |
| Enzyme Modulation | Inhibition of pro-oxidant enzymes and enhancement of antioxidant enzymes. ospharma.com |
| Metal Chelation | Binding of metal ions to prevent free radical formation. ospharma.com |
| Signaling Pathway Modulation | Activation of the Nrf2 pathway, a key regulator of antioxidant defense. wikipedia.org |
Coumarin has been shown to influence fundamental cellular processes such as phagocytosis, the process by which cells engulf and digest particles. This is a critical function of immune cells like macrophages. Venalot, containing coumarin, is described as increasing the phagocytic capacity of macrophages.
In addition to its impact on phagocytosis, coumarin and its derivatives are known to modulate the activity of various enzymes. They can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of inflammatory mediators like prostaglandins. This enzymatic inhibition is a significant contributor to the anti-inflammatory properties of coumarins. The ability of coumarin derivatives to inhibit enzymes like COX-2 can lead to a reduction in the biosynthesis of prostaglandins, thereby alleviating inflammation.
Furthermore, coumarin-based compounds are utilized as fluorescent probes to measure the activities of xenobiotic-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, highlighting their interaction with enzymatic systems.
Interactions with Immune System Components and Immunomodulatory Effects
Coumarin exhibits significant immunomodulatory effects, interacting with various components of the immune system to modulate inflammatory responses.
In research settings, coumarin has been shown to influence the activity of key immune cells, including macrophages and lymphocytes. As previously mentioned, a key component of this compound, coumarin, can increase the phagocytic capacity of macrophages. Macrophages are critical players in the innate immune response, responsible for engulfing pathogens and cellular debris.
A primary mechanism through which coumarin exerts its anti-inflammatory and immunomodulatory effects is by influencing the release of cytokines and other inflammatory mediators. rxreasoner.com Coumarin and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in activated macrophages.
This inhibition of pro-inflammatory cytokine production is often linked to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. rxreasoner.com These pathways are critical for the transcription of genes encoding pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB and the phosphorylation of MAPKs, coumarin can effectively dampen the inflammatory response.
The table below summarizes the effects of coumarin on the release of various cytokines and inflammatory mediators based on in vitro studies.
| Cytokine/Mediator | Effect of Coumarin | Cell Model |
| Nitric Oxide (NO) | Decrease | Activated RAW 264.7 Macrophages |
| Prostaglandin (B15479496) E2 (PGE2) | Decrease | Activated RAW 264.7 Macrophages |
| Interleukin-6 (IL-6) | Decrease | Activated RAW 264.7 Macrophages |
| Interleukin-1β (IL-1β) | Decrease | Activated RAW 264.7 Macrophages |
| Tumor Necrosis Factor-α (TNF-α) | Decrease | Activated RAW 264.7 Macrophages |
Molecular Targets and Receptor Interactions in In Vitro Models
In vitro studies have been instrumental in elucidating the specific molecular targets and receptor interactions of coumarin and its derivatives. These investigations have revealed that coumarins can bind to and modulate the activity of a wide array of proteins, contributing to their therapeutic effects.
One of the most well-documented interactions is with enzymes involved in steroid hormone synthesis and signaling. nih.gov Simple coumarin derivatives have been shown to interact with estrogen receptors, demonstrating the importance of the phenolic hydroxyl group for this binding. nih.gov Molecular docking studies have further illustrated how different substitutions on the coumarin core can influence the binding affinity and interaction with specific amino acid residues within the receptor's binding cavity, such as Glu353, Arg394, and His524. nih.gov
In the realm of anticancer research, various molecular targets have been identified. For example, certain coumarin-1,2,3-triazole hybrids have been found to target estrogen receptor-α in breast cancer cell lines. rsc.org Other derivatives have shown inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and migration. frontiersin.org Additionally, in silico and in vitro studies have explored the interaction of coumarin-based compounds with cyclin-dependent kinase 8 (CDK-8), a protein involved in cell cycle regulation. nih.gov
The table below summarizes key molecular targets of coumarin derivatives identified in in vitro studies, the type of interaction, and the observed effect.
| Molecular Target | Coumarin Derivative Type | Cell Line/Model | Observed Effect |
| Estrogen Receptor-α | Coumarin-1,2,3-triazole hybrids | MCF-7 (Breast Cancer) | Antiproliferative activity. rsc.org |
| MMP-2 and MMP-9 | Auraptene | A2780 (Ovarian Cancer), HeLa (Cervical Cancer) | Inhibition of enzyme activity, reduction of cell migration and invasion. frontiersin.org |
| PI3K/AKT/mTOR Pathway | Ferulin C | Breast Cancer Cells | Inhibition of the signaling pathway, promotion of autophagy. nih.gov |
| Topoisomerase I-DNA Complex | Coumarin-nucleobase hybrids | HCT116 (Colon Carcinoma) | High binding affinity, suggesting antitumor activity. mdpi.com |
| Vitamin K-dependent clotting factors | Dicumarol, Warfarin | N/A (Biochemical assay) | Inhibition of synthesis, leading to anticoagulant effect. nih.gov |
| Cyclin-Dependent Kinase 8 (CDK-8) | 4-hydroxycoumarin-based enamines | In silico model | Potential for selective targeting to control cell growth. nih.gov |
| Hsp90 | Novobiocin | In vitro models | Inhibition of Hsp90, leading to degradation of client proteins involved in cancer. nih.gov |
These findings from in vitro models underscore the promiscuous nature of the coumarin scaffold, which can be chemically modified to achieve selective and high-affinity interactions with a variety of biological targets. This adaptability makes coumarins a valuable platform for the development of novel therapeutic agents.
Molecular and Cellular Mechanisms of Action of Troxerutin
Mechanisms Governing Antioxidant and Anti-inflammatory Responses
Troxerutin (B1681598) exerts significant antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways. These actions are crucial for its protective roles in various pathological conditions.
Activation of Nrf2 Signaling Pathway and Antioxidant Enzyme Induction
One of the primary mechanisms by which troxerutin combats oxidative stress is through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant responsive element (ARE), initiating the transcription of genes encoding various antioxidant enzymes ingentaconnect.comspandidos-publications.comnih.gov.
Studies have shown that troxerutin treatment leads to increased nuclear translocation of Nrf2, enhancing its activity nih.govingentaconnect.comspandidos-publications.comnih.govnih.gov. This activation results in the elevated expression levels of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) ingentaconnect.comspandidos-publications.comnih.govnih.govfrontiersin.org. These enzymes play vital roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance ingentaconnect.comfrontiersin.org. For instance, in a study on diabetic rats, troxerutin activated the Nrf2/ARE pathway, increasing SOD activity and decreasing malondialdehyde (MDA) levels in the hippocampus, indicating reduced oxidative stress ingentaconnect.comspandidos-publications.comnih.gov. Similarly, in hepatocarcinoma cells, troxerutin increased HO-1 expression and augmented Nrf2 nuclear translocation, leading to reduced oxidative stress nih.gov.
Data from research highlights the impact of troxerutin on key antioxidant markers:
| Marker | Effect of Troxerutin Treatment | Model/Condition | Source |
| Nrf2 (nuclear translocation) | Increased | Diabetic rats (hippocampus) | ingentaconnect.comspandidos-publications.comnih.gov |
| HO-1 Expression | Increased | Diabetic rats (hippocampus), Hepatocarcinoma cells | ingentaconnect.comspandidos-publications.comnih.govnih.govfrontiersin.org |
| NQO1 Expression | Increased | Diabetic rats (hippocampus) | ingentaconnect.comspandidos-publications.comnih.govfrontiersin.org |
| SOD Activity | Increased | Diabetic rats (hippocampus) | ingentaconnect.comspandidos-publications.comnih.gov |
| MDA Levels | Decreased | Diabetic rats (hippocampus) | ingentaconnect.comspandidos-publications.comnih.gov |
Inhibition of NF-κB Pathway and Downstream Inflammatory Targets
Troxerutin also exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses, including pro-inflammatory cytokines and adhesion molecules patsnap.comfrontiersin.orgum.ac.ir.
Research indicates that troxerutin can suppress the activation and nuclear translocation of NF-κB (specifically the p65 subunit) nih.govnih.govaai.org. This inhibition leads to a reduction in the expression and release of downstream inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) um.ac.irfoodandnutritionresearch.netkoreascience.krspandidos-publications.comnih.gov. Troxerutin has also been shown to reduce the expression of adhesion molecules like ICAM-1 and VCAM-1, which are involved in the recruitment of inflammatory cells to sites of inflammation patsnap.comkoreascience.kr.
Studies demonstrating troxerutin's impact on inflammatory markers include:
| Marker | Effect of Troxerutin Treatment | Model/Condition | Source |
| NF-κB (p65 nuclear translocation) | Inhibited | Diabetic rats (myocardial tissue), Hepatocarcinoma cells | nih.govnih.govaai.org |
| TNF-α Levels | Decreased | Diabetic rats, Sepsis in rats, H9C2 cardiomyocytes | um.ac.irfoodandnutritionresearch.netkoreascience.krspandidos-publications.comnih.gov |
| IL-1β Levels | Decreased | Diabetic rats, Sepsis in rats, H9C2 cardiomyocytes | um.ac.irkoreascience.krspandidos-publications.comnih.gov |
| IL-6 Levels | Decreased | Diabetic rats, H9C2 cardiomyocytes | koreascience.krspandidos-publications.comnih.gov |
| ICAM-1 Expression | Decreased | Diabetic rats (aorta) | patsnap.comkoreascience.kr |
| VCAM-1 Expression | Decreased | Diabetic rats (aorta) | patsnap.comkoreascience.kr |
| COX-II Expression | Decreased | Diabetic rats (aorta) | aai.orgkoreascience.krmdpi.com |
This inhibition of the NF-κB pathway and its downstream targets contributes significantly to troxerutin's ability to ameliorate inflammation in various disease models patsnap.comfrontiersin.orgum.ac.ir.
Regulation of Cell Survival and Apoptotic Pathways in Preclinical Models
Troxerutin influences cell survival and apoptosis by modulating the expression of key proteins and interacting with critical signaling pathways involved in these processes.
Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression
Troxerutin has been shown to regulate the balance between pro-apoptotic (cell death-promoting) and anti-apoptotic (cell survival-promoting) proteins. Studies in preclinical models indicate that troxerutin can decrease the expression of pro-apoptotic proteins such as Bax, Bad, APAF-1, caspase-3, and caspase-9 benthamdirect.comnih.govfoodandnutritionresearch.netjournal-jop.org. Concurrently, it can increase the expression of anti-apoptotic proteins like Bcl-2 benthamdirect.comnih.govfoodandnutritionresearch.netjournal-jop.org.
For instance, in cisplatin-induced kidney injury in rats, troxerutin mitigated nephrotoxicity by attenuating apoptosis, evidenced by the downregulation of the pro-apoptotic protein Bad and upregulation of the anti-apoptotic protein Bcl-2, along with reduced caspase activation foodandnutritionresearch.net. In hepatocarcinoma cells, troxerutin induced apoptosis by suppressing Bcl-2 and regulating pro-apoptotic proteins such as Bax and Bid nih.gov.
The modulation of these proteins shifts the cellular balance towards survival, protecting cells from damage and death induced by various insults.
Influence on PI3K/Akt/HIF-1α Signaling Axis
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade involved in promoting cell survival, growth, and metabolism benthamdirect.comfoodandnutritionresearch.net. Research suggests that troxerutin can activate the PI3K/Akt pathway benthamdirect.comfoodandnutritionresearch.netspandidos-publications.comnih.govbenthamscience.comnih.govxmsyxb.com.
Activation of the PI3K/Akt pathway by troxerutin can lead to the phosphorylation and inactivation of pro-apoptotic targets like Bad and Caspase 9, thereby promoting cell survival foodandnutritionresearch.net. Furthermore, the PI3K/Akt pathway can influence the activity and expression of hypoxia-inducible factor-1 alpha (HIF-1α), a transcription factor involved in cellular adaptation to low oxygen levels and other stresses foodandnutritionresearch.netspandidos-publications.comnih.govnih.govresearchgate.netdntb.gov.ua. Studies have demonstrated that troxerutin can enhance the PI3K/Akt/HIF-1α signaling axis, contributing to its protective effects against conditions like myocardial ischemia-reperfusion injury spandidos-publications.comnih.govnih.gov. For example, troxerutin treatment reversed the inhibition of the PI3K/Akt/HIF-1α pathway induced by oxygen-glucose deprivation/reoxygenation in cardiomyocytes, leading to increased cell viability and reduced apoptosis spandidos-publications.comnih.govnih.gov.
This modulation of the PI3K/Akt/HIF-1α axis underscores troxerutin's role in regulating cellular responses to stress and promoting survival.
Impact on Specific Biochemical Interactions and Cellular Functions
Beyond its effects on antioxidant, anti-inflammatory, and apoptotic pathways, troxerutin influences other specific biochemical interactions and cellular functions. It has been shown to affect enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation aai.orgkoreascience.krmdpi.com. Troxerutin can also interact with other signaling molecules and pathways, contributing to its diverse pharmacological activities. For instance, it can influence the SIRT1/SIRT3 signaling pathway, which is linked to neuroprotection and the modulation of NF-κB activity um.ac.irresearchgate.net. Additionally, troxerutin has been reported to affect microRNAs, such as miR-146a, which play regulatory roles in inflammatory responses um.ac.irkoreascience.kr.
The multifaceted interactions of troxerutin with various biochemical targets and cellular pathways highlight its potential as a therapeutic agent in conditions characterized by oxidative stress, inflammation, and cellular dysfunction.
Preclinical Research on Coumarin and Troxerutin in Vitro and Animal Models
In Vitro Studies on Cellular Models
In vitro research has provided insights into the direct effects of Coumarin (B35378) and Troxerutin (B1681598) at the cellular level, examining their influence on fundamental biological processes such as cell proliferation, apoptosis, neuroprotection, and metabolic functions.
Effects on Cell Proliferation and Apoptosis in Cancer Cell Lines
Numerous in vitro studies have indicated that coumarins can significantly impact the proliferation and survival of various cancer cell lines. Coumarin derivatives have demonstrated notable cytotoxic and pro-apoptotic effects across a range of cancer cell types. nih.govmdpi.com Specific coumarin derivatives, such as auraptene, praeruptorin, osthole, and scopoletin (B1681571), have shown antiproliferative activities by inducing cell cycle arrest and apoptosis. frontiersin.org They can also inhibit metalloproteinases, which are involved in tumor cell migration and invasion. frontiersin.org Synthetic coumarin derivatives have also exhibited potent antitumor and anticancer activities in vitro. frontiersin.org
Studies have shown that coumarin-derived compounds can induce apoptosis in cancer cells by increasing intracellular Ca2+ and reactive oxygen species (ROS) generation, and reducing mitochondrial membrane potential. frontiersin.org This process can involve the reduction of anti-apoptotic proteins like Bcl-xL and Bcl-2, and the activation of pro-apoptotic caspases like caspase 3 and 9. frontiersin.org For instance, a new coumarin compound, pulchrin A, was found to induce apoptosis and arrest the cell cycle at the G0/G1 phase in an ovarian cancer cell line, with identified mechanisms including the activation of procaspases 3 and 9 and the modulation of Bcl-2 and Bax protein levels. frontiersin.org Coumarins can also inhibit pro-survival signaling pathways like PI3K/Akt/mTOR, leading to reduced proliferation and the induction of apoptosis. nih.gov Osthole, a coumarin derivative, inhibits cancer cell proliferation by arresting the cell cycle and inducing apoptosis, potentially through modulation of the PI3K/Akt/mTOR pathway. nih.gov
Interactive Table 1: In Vitro Effects of Coumarin Derivatives on Cancer Cell Lines
| Coumarin Derivative | Cell Line Type | Effect on Proliferation | Effect on Apoptosis | Key Mechanisms Involved | Source |
| Various | Various Cancer Cells | Inhibited | Induced | Cytotoxicity, Pro-apoptotic effects | nih.govmdpi.com |
| Auraptene | Cancer Cells | Antiproliferative | Induced | Cell cycle arrest, Inhibition of metalloproteinases | frontiersin.org |
| Praeruptorin | Cancer Cells | Antiproliferative | Induced | Cell cycle arrest, Inhibition of metalloproteinases | frontiersin.org |
| Osthole | Cancer Cells | Antiproliferative | Induced | Cell cycle arrest, Inhibition of metalloproteinases, PI3K/Akt/mTOR pathway modulation | nih.govfrontiersin.org |
| Scopoletin | Cancer Cells | Antiproliferative | Induced | Cell cycle arrest, Inhibition of metalloproteinases, PI3K/AKT signaling pathway inhibition | frontiersin.org |
| Pulchrin A | Ovarian Cancer Cells | Inhibited | Induced | Activation of procaspases 3 and 9, Modulation of Bcl-2/Bax | frontiersin.org |
| 0-prenylated coumarin derivatives | Human cervical cancer cells | Induced cell death | Caspase-dependent apoptosis | Caspase-dependent apoptosis | mdpi.com |
| Daphnetin | Melanoma | Enhanced chemosensitivity | Potentiated activity | mdpi.com | |
| Novel coumarin-6-sulfonamides | Various Cancer Cells | Antiproliferative | Apoptotic | mdpi.com | |
| Bis(4-hydroxy-2H-chromen-2-one) coumarin | MCF-7 breast cancer cells | Decreased | Induced | Up-regulation of Bax, Down-regulation of Bcl-2, Increase in caspase-3, Aromatase inhibition | iiarjournals.org |
| Coumarin–maltol hybrids (2a, 2d) | HeLa cell lines | Strong cytotoxicity | Molecular binding, DNA cleavage | frontiersin.org |
Troxerutin has also demonstrated anticancer and cytotoxic properties in several in vitro investigations using various cancer cell lines. researchgate.net An in vitro study showed that Troxerutin inhibited the viability and migration of HuH-7 hepatocarcinoma cells and induced apoptosis in a time-dependent manner. nih.gov The suppression of oxidative stress in this cell line by Troxerutin was mediated by triggering the Keap-1/Nrf-2/HO-1 signaling pathway. nih.gov Troxerutin's anti-inflammatory activity in this context was related to the inhibition of the NF-κB pathway and its downstream targets to induce apoptosis. nih.gov Troxerutin showed anticancer properties in hepatocarcinoma cells by increasing the nuclear translocation of Nrf2, decreasing oxidative stress, suppressing IKKβ expression, and downregulating NF-κB mediated inflammation and proliferation. nih.gov Troxerutin treatment was able to reduce the viability and migratory capacity of human anaplastic thyroid carcinoma (ATC) 8305C cell lines. mdpi.comnih.gov It reduced the expression of anti-apoptotic factors like Bcl-2 and increased the expression of pro-apoptotic factors such as Caspase-3 and BID in these cells. mdpi.comnih.gov Troxerutin also activated oxidative stress mediators and modulated NF-κB pathway markers in ATC cells. mdpi.comnih.gov Another study reported that Troxerutin, when administered with 5-FU, resulted in a dose-dependent suppression of cell proliferation and induced apoptosis in gastric adenocarcinoma cells. turkjps.org Troxerutin has also been shown to have a cytotoxic effect against hepatocellular carcinoma via apoptosis and oxidative stress pathways without considerable damage to healthy cells. researchgate.net It can induce apoptosis in HuH-7 tumor cells by increasing Bax and caspase-3 protein expression levels and decreasing Bcl-2 protein expression. researchgate.net
Interactive Table 2: In Vitro Effects of Troxerutin on Cancer Cell Lines
| Compound | Cell Line Type | Effect on Viability | Effect on Proliferation | Effect on Apoptosis | Key Mechanisms Involved | Source |
| Troxerutin | Various Cancer Cells | Cytotoxic | Antiproliferative | Induced | researchgate.net | |
| Troxerutin | HuH-7 hepatocarcinoma cells | Inhibited | Inhibited | Induced | Keap-1/Nrf-2/HO-1 signaling, NF-κB pathway inhibition | nih.gov |
| Troxerutin | Hepatocarcinoma cells | Inhibited | Nrf2 nuclear translocation, Oxidative stress decrease, NF-κB pathway downregulation | nih.gov | ||
| Troxerutin | Human ATC 8305C cell lines | Reduced | Reduced | Induced | Modulation of Bcl-2, Caspase-3, BID, Oxidative stress mediators, NF-κB pathway | mdpi.comnih.gov |
| Troxerutin + 5-FU | Gastric adenocarcinoma cells | Suppressed | Induced | turkjps.org | ||
| Troxerutin | Hepatocellular carcinoma cells | Cytotoxic | Induced | Apoptosis, Oxidative stress pathways, Bax/Caspase-3 increase, Bcl-2 decrease | researchgate.net |
Neuroprotective Effects in Cultured Neuronal Cells
Coumarin derivatives have demonstrated neuroprotective effects in vitro. Some coumarin derivatives may offer neuroprotection by activating the TRKB-CREB-BDNF pathway, which promotes neuronal survival and reduces caspase activity, a marker of apoptosis. researchgate.netmdpi.com They can also decrease the production of reactive oxygen species (ROS), which contribute to neuroinflammation and oxidative stress. researchgate.netmdpi.com For example, LMDS-1 and LMDS-2, coumarin analogous compounds, reduced caspase-1, caspase-6, and caspase-3 activities and promoted neurite outgrowth in neuronal cells expressing pro-aggregated tau protein. mdpi.com This effect was significantly reversed by knockdown of TRKB, implying that the neuroprotective effects are via activating TRKB downstream ERK, PI3K-AKT, and CREB signaling. mdpi.com Fraxetin, a natural coumarin, activated the Nrf2/HO-1 pathway in HaCaT cells and induced the nuclear translocation of Nrf2. nih.gov Esculetin, another coumarin derivative, showed neuroprotective effects against oxidative damage induced by Aβ1-42 in PC12 cells. mdpi.com It also counteracted necrosis and ameliorated cell proliferation in a cellular model of Huntington's disease. unibo.it Esculetin significantly counteracted ROS formation and increased intracellular GSH levels in these cells. unibo.it
Interactive Table 3: In Vitro Neuroprotective Effects of Coumarin and Troxerutin
| Compound/Derivative | Cell Type/Model | Neuroprotective Effects | Key Mechanisms Involved | Source |
| Coumarin derivatives | Neuronal cells | Promote neuronal survival, Reduce caspase activity, Decrease ROS production | Activation of TRKB-CREB-BDNF pathway, Reduction of neuroinflammation and oxidative stress | researchgate.netmdpi.com |
| LMDS-1, LMDS-2 | Neuronal cells expressing pro-aggregated tau | Reduced caspase-1, -6, -3 activities, Promoted neurite outgrowth | Activation of TRKB downstream ERK, PI3K-AKT, and CREB signaling | mdpi.com |
| Fraxetin | HaCaT cells | Activation of Nrf2/HO-1 pathway, Induction of Nrf2 nuclear translocation | nih.gov | |
| Esculetin | PC12 cells | Protected against oxidative damage | Counteracted ROS formation, Increased intracellular GSH levels | mdpi.comunibo.it |
| Esculetin | Cellular model of Huntington's disease | Counteracted necrosis, Ameliorated cell proliferation | Counteracted ROS formation, Increased intracellular GSH levels | unibo.it |
| Troxerutin | Neuronal cells | Improved nervous system functionality, Neutralized Amyloid-ß induced neuronal toxicity | nih.govresearchgate.net | |
| Troxerutin | Neural stem cells (NSCs) from subventricular zone | Enhanced neuronal differentiation, Enhanced neurite growth, Neutralized Aß42 inhibition | Promotion of NSCs differentiation and migration | nih.gov |
| Troxerutin | Cellular models | Protected against Aβ-induced oxidative stress and apoptosis | journal-jop.org |
Investigations on Cardiovascular and Metabolic Cellular Processes
In vitro studies have also explored the effects of Coumarin and Troxerutin on cardiovascular and metabolic cellular processes. While the provided search results offer limited specific in vitro data on these exact topics for Coumarin and Troxerutin individually, some insights can be gleaned from related areas.
Coumarins, in general, have been shown to possess antiplatelet and vasodilatory potential in vitro. researchgate.net Their vasodilatory potential is often linked to the inhibition of increases in intracellular calcium concentration in smooth muscle cells and, in some cases, to NO-mediated vasodilatation. researchgate.net
For Troxerutin, an in vitro study demonstrated that it prevented protein glycation, such as albumin, through hydrophobic interactions, which could be relevant to metabolic processes related to hyperglycemia. nih.gov Another in vitro study showed that Troxerutin treatment reduced H2O2-induced cell apoptosis in H9c2 cardiomyocytes, suggesting a protective effect against oxidative stress in cardiac cells. karger.com Troxerutin also increased H9c2 cell viability and reduced LDH release and apoptosis under oxygen-glucose deprivation/reoxygenation (OGD/R) conditions, attenuating OGD/R-induced H9c2 cell injury. nih.gov These effects were associated with the reduction of ROS and malonaldehyde content and increased activities of antioxidant enzymes. nih.gov
Interactive Table 4: In Vitro Effects on Cardiovascular and Metabolic Cellular Processes
| Compound | Cell Type/Process | Observed Effects | Key Mechanisms Involved | Source |
| Coumarins | Smooth muscle cells (Cardiovascular) | Vasodilatory potential | Inhibition of intracellular calcium increase, potentially NO-mediated vasodilatation | researchgate.net |
| Troxerutin | Albumin (Metabolic) | Prevention of protein glycation | Hydrophobic interactions | nih.gov |
| Troxerutin | H9c2 cardiomyocytes (Cardiovascular) | Reduced H2O2-induced apoptosis, Increased viability under OGD/R, Reduced LDH release | Reduction of oxidative stress, Increased antioxidant enzyme activity | karger.comnih.gov |
In Vivo Studies in Animal Models
In vivo studies using animal models have been crucial in evaluating the systemic effects and potential therapeutic applications of Coumarin and Troxerutin, particularly in models of inflammation, oxidative stress, neuroprotection, and cognitive function.
Pharmacological Investigations in Animal Models of Inflammation and Oxidative Stress
Coumarins have demonstrated anti-inflammatory and antioxidant activities in various animal models. nih.govnih.gov They can suppress oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. nih.gov Coumarins can also reduce tissue edema-associated inflammation by suppressing lipoxygenase and cyclooxygenase enzymatic activities and prostaglandin (B15479496) synthesis and release. nih.gov In a collagen-induced rheumatoid arthritis mouse model, columbianadin, a coumarin, showed anti-inflammatory effects by regulating inflammation and oxidative stress, including inhibiting Keap1 expression and increasing Nrf2 expression, thus regulating the Keap1/Nrf2 signaling pathway and inhibiting NF-κB activation. frontiersin.org Osthole, another coumarin, inhibited inflammatory mediators in LPS-induced cells and decreased NF-κB expression in DSS-induced ulcerative colitis mice. frontiersin.org Daphnetin, a coumarin derivative, has been reported as a potent antioxidant compound inhibiting lipid peroxidation, scavenging free radical generation, and upregulating the Nrf2 signaling pathway in studies related to intestinal inflammation. mdpi.com Fraxin, a natural coumarin, demonstrated dual antioxidant and anti-inflammatory activity in a mouse model of acute respiratory distress syndrome (ARDS), inhibiting inflammatory mediators and suppressing NF-κB and MAPK signaling. nih.gov Fraxin also exhibited hepatoprotective effects against CCl4-induced liver damage via mitigation of oxidative stress and inflammation. nih.gov
Troxerutin has also shown significant anti-inflammatory and antioxidant effects in animal models. It has been reported to suppress inflammation and oxidative stress in various disease models. frontiersin.org In a mouse paw swelling model induced by jellyfish tentacle extract, Troxerutin treatment successfully reduced swelling and edema, ameliorating acute cutaneous inflammation and oxidative stress. frontiersin.org This effect was associated with suppressing MAPK and NF-κB phosphorylation by initiating the Nrf2 signaling pathway. frontiersin.org Troxerutin alleviated renal oxidative stress and inflammatory response in a cisplatin-induced kidney injury rat model. foodandnutritionresearch.net It also protected the mouse liver against oxidative stress-mediated injury induced by d-galactose, attenuating lipid peroxidation, renewing antioxidant enzyme activities, and suppressing inflammatory response. acs.org Troxerutin significantly curtailed inflammation and oxidative damage in a rat preneoplastic liver model. nih.gov
Interactive Table 5: In Vivo Effects on Inflammation and Oxidative Stress in Animal Models
| Compound/Derivative | Animal Model | Effect on Inflammation | Effect on Oxidative Stress | Key Mechanisms Involved | Source |
| Coumarins | Various | Anti-inflammatory | Antioxidant | Scavenging ROS, Inhibiting lipid peroxidation, Suppressing lipoxygenase and cyclooxygenase | nih.govnih.gov |
| Columbianadin | Collagen-induced RA mouse model | Anti-inflammatory | Regulated | Regulation of Keap1/Nrf2 pathway, Inhibition of NF-κB activation | frontiersin.org |
| Osthole | DSS-induced ulcerative colitis mice | Decreased NF-κB expression | Inhibition of inflammatory mediators, Modulation of NF-κB pathway | frontiersin.org | |
| Daphnetin | Models of intestinal inflammation | Anti-inflammatory | Potent antioxidant | Inhibiting lipid peroxidation, Scavenging free radicals, Upregulating Nrf2 pathway | mdpi.com |
| Fraxin | Mouse model of ARDS | Anti-inflammatory | Antioxidant | Inhibiting inflammatory mediators, Suppressing NF-κB and MAPK signaling | nih.gov |
| Fraxin | CCl4-induced liver damage model (mice) | Mitigated | Mitigated | nih.gov | |
| Troxerutin | Jellyfish tentacle extract-induced paw swelling (mice) | Reduced | Ameliorated | Suppressing MAPK and NF-κB phosphorylation via Nrf2 pathway | frontiersin.org |
| Troxerutin | Cisplatin-induced kidney injury (rats) | Alleviated | Alleviated | Regulation of PI3K/AKT pathway | foodandnutritionresearch.net |
| Troxerutin | D-galactose-induced liver injury (mice) | Suppressed | Attenuated | Attenuating lipid peroxidation, Renewing antioxidant enzymes | acs.org |
| Troxerutin | Rat preneoplastic liver model | Curtailed | Curtailed | nih.gov |
Neuroprotection and Cognitive Function Studies in Rodent Models
Several coumarin derivatives have shown neuroprotective effects and improvements in cognitive function in rodent models. Preclinical studies reveal the therapeutic potential of coumarins in models of neuroinflammation. nih.gov Esculetin, a coumarin derivative, showed a potent neuroprotective effect in a mouse model of cerebral ischemia/reperfusion (I/R) injury. nih.gov It significantly reduced infarct volume and decreased neurological deficit scores. researchgate.net Esculetin also attenuated aluminum-induced memory deficits in rats, potentially due to its acetylcholine (B1216132) esterase (AChE) inhibitory activity. researchgate.net Auraptene, a citrus coumarin, demonstrated memory enhancing and neuroprotective activity in a rat model of vascular dementia, decreasing lipid peroxidation and increasing glutathione (B108866) content in brain tissues, and protecting neurons against ischemia. researchgate.net A coumarin derivative, osthole, stimulated adult neural stem cells, promoted neurogenesis in the hippocampus, and ameliorated cognitive impairment in APP/PS1 transgenic mice, a model for Alzheimer's disease. nih.gov Osthole promoted neuronal stem cell survival and induced proliferation in vitro, and in treated mice, improved learning and memory function, increased new neurons, and decreased apoptotic cells in the hippocampus. nih.gov 7,8-Dihydroxycoumarin alleviated cognitive impairment in AD model mice, mitigating Aβ accumulation and promoting dendrite branch density and synaptic protein expression via activating PI3K-Akt-CREB-BDNF signaling. acs.org
Troxerutin has also exhibited neuroprotective and cognitive-enhancing effects in rodent models. It has been considered an interesting drug candidate for multiple neurological disorders, augmenting memory in animal models. plos.org Troxerutin is capable of restoring memory loss and learning incapability induced by Aβ42 in a rat model, associated with antioxidative action, anti-inflammatory effects, and the capability to up-regulate cholinergic receptors. plos.org Troxerutin attenuated cognitive impairment and brain oxidative stress in D-galactose-injected mice through the activation of the NGF/TrkA signaling pathway. nih.govnih.gov This activation led to neuronal survival and improved cognitive performance. nih.govnih.gov Pre-treatment with Troxerutin significantly improved neurological severity scores and cognitive behavior in a mouse model of traumatic brain injury (TBI). nih.gov It also decreased brain infarct volume, blood-brain barrier permeability, and reactive oxygen species, while improving neuronal morphology and survival in brain regions like the cortex and hippocampus. nih.gov Troxerutin exerted neuroprotection in a rat model of Parkinson's disease induced by 6-hydroxydopamine, mitigating apoptosis, astrogliosis, and oxidative stress, partly through the PI3K/ERβ pathway. journal-jop.orgsci-hub.se Troxerutin attenuated cognitive decline in the hippocampus of male diabetic rats by inhibiting NADPH oxidase and activating the Nrf2/ARE signaling pathway. researchgate.net
Interactive Table 6: In Vivo Neuroprotection and Cognitive Function Studies
| Compound/Derivative | Animal Model | Neuroprotective Effects | Effect on Cognitive Function | Key Mechanisms Involved | Source |
| Coumarins | Models of neuroinflammation | Therapeutic potential | nih.gov | ||
| Esculetin | Cerebral I/R injury (mice) | Potent neuroprotective effect, Reduced infarct volume, Decreased neurological deficit scores | nih.govresearchgate.net | ||
| Esculetin | Aluminum-induced cognitive deficits (rats) | Attenuated memory deficits | Improved memory | Potential AChE inhibitory activity | researchgate.net |
| Auraptene | Vascular dementia (rats) | Neuroprotective activity, Protected neurons against ischemia | Memory enhancing | Decreased lipid peroxidation, Increased glutathione content | researchgate.net |
| Osthole | APP/PS1 transgenic mice (AD model) | Promoted neurogenesis, Increased new neurons, Decreased apoptotic cells | Ameliorated cognitive impairment | Stimulation of adult neural stem cells, Promotion of neurogenesis | nih.gov |
| 7,8-Dihydroxycoumarin | AD model mice | Mitigated Aβ accumulation, Promoted dendrite branch density, Increased synaptic protein expression | Alleviated cognitive impairment | Activating PI3K-Akt-CREB-BDNF signaling | acs.org |
| Troxerutin | Animal models | Potential for neurological disorders | Augmented memory | plos.org | |
| Troxerutin | Aβ42-induced memory loss (rats) | Restored memory loss | Restored learning capability | Antioxidative action, Anti-inflammatory effects, Up-regulation of cholinergic receptors | plos.org |
| Troxerutin | D-galactose-injected mice | Attenuated brain oxidative stress | Attenuated cognitive impairment | Activation of NGF/TrkA signaling pathway | nih.govnih.gov |
| Troxerutin | Traumatic brain injury (TBI) mouse model | Improved neurological severity scores, Decreased brain infarct volume, Reduced ROS, Improved neuronal morphology/survival | Improved cognitive behavior | nih.gov | |
| Troxerutin | 6-hydroxydopamine PD model (rats) | Neuroprotection, Mitigated apoptosis, astrogliosis, oxidative stress | PI3K/ERβ pathway | journal-jop.orgsci-hub.se | |
| Troxerutin | Streptozotocin-induced diabetic rats | Neuroprotective effects in hippocampus | Attenuated cognitive decline | Inhibiting NADPH oxidase, Activating Nrf2/ARE signaling pathway | researchgate.net |
Evaluation of Effects on Bone Metabolism and Regeneration
Preclinical studies have investigated the impact of coumarin on bone metabolism. Research utilizing in vitro models, specifically murine macrophage Raw 26.7 cells differentiated into osteoclasts and osteoblastic MC3T3-E1 cells, explored coumarin's effects under diabetic conditions. High glucose levels were shown to diminish tartrate-resistant acid phosphatase activity and bone resorption in differentiated osteoclasts, alongside a reduction in cathepsin K induction and actin ring formation. nih.gov Conversely, coumarin was observed to reverse this defective osteoclastogenesis in diabetic osteoclasts. nih.gov Furthermore, while high glucose decreased alkaline phosphatase activity and collagen type 1 induction in osteoblasts, submicromolar concentrations of coumarin significantly enhanced these activities in diabetic cells. nih.gov Coumarin also restored the induction of RANK and osteoprotegerin in both osteoclasts and osteoblasts under glucotoxic conditions, suggesting a restoration of the coupling between osteoclastogenesis and osteoblastogenesis. nih.gov The study indicated that coumarin ameliorated impaired bone turnover and remodeling in diabetic osteoblasts and osteoclasts by suppressing the interaction between advanced glycation end products (AGE) and their receptor (RAGE). nih.gov
Information specifically detailing the preclinical effects of Troxerutin on bone metabolism and regeneration was not prominently featured in the examined search results.
Radioprotective Effects in Animal Studies
Troxerutin has demonstrated radioprotective effects in animal studies. In vitro studies showed that troxerutin at a concentration of 0.2 mM prevented the peroxidation of lipids in rat liver microsomal and mitochondrial membranes induced by gamma-irradiation up to doses of 500 Gy. jst.go.jp Administration of troxerutin (175 mg/kg body weight) to tumor-bearing mice one hour prior to 4 Gy whole-body gamma-irradiation significantly reduced radiation-induced lipid peroxidation in tissues like the liver and spleen, while no such reduction was observed in the tumor. jst.go.jpsemanticscholar.org Studies using the comet assay in tumor-bearing mice revealed that troxerutin protected cellular DNA against radiation-induced strand breaks in normal tissues such as blood leukocytes and bone marrow, evidenced by decreases in comet tail length, tail moment, and percent of DNA in the tails. jst.go.jpresearchgate.net These parameters were not altered in fibrosarcoma tumor cells, suggesting a preferential protection of normal tissues by troxerutin against radiation-induced damage in tumor-bearing animals. jst.go.jpresearchgate.net
Further studies in mice evaluated the radioprotective effects of troxerutin against gamma irradiation by assessing 30-day survival, oxidative status, and histological changes in the liver. nih.gov Pretreatment with troxerutin for six days before irradiation significantly increased the 30-day survival rate of mice exposed to a potentially lethal dose of 8 Gy. nih.govwaocp.org The median lethal dose at 30 days (LD50/30) was higher in the troxerutin treatment group compared to the irradiation group. nih.gov Troxerutin treatment also increased the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) in the liver of irradiated mice and significantly reduced elevated levels of malondialdehyde (MDA) caused by radiation. nih.gov Histopathological examinations corroborated these findings, indicating that troxerutin administration reduced hepatic damage induced by radiation. nih.gov
Hepatoprotective Research in Rodent Models
Hepatoprotective properties of Troxerutin have been investigated in rodent models. Troxerutin has been shown to improve hepatic lipid homeostasis in high-fat diet-treated mice. wikipedia.orgssu.ac.ir This effect is associated with restoring NAD+-depletion-mediated dysfunction of lipin 1 signaling. wikipedia.org
Research using the isolated perfused rat liver model explored the potential protective influence of troxerutin against liver injuries induced by high concentrations of coumarin. nih.govresearchgate.net Coumarin alone at concentrations higher than 4 mmol/l in this model led to increased release of liver enzymes alanine (B10760859) aminotransferase (ALT) and lactate (B86563) dehydrogenase (LDH), reduced perfusion flow, oxygen consumption, and bile secretion rate. nih.gov Additionally, hepatic ATP and the ratio of oxidized to total glutathione (GSSG/GSH) decreased, and hepatic malondialdehyde (MDA) concentrations doubled in fasting animals treated with coumarin. nih.gov The addition of troxerutin prevented the increase in hepatic MDA concentration. nih.gov Troxerutin also reduced the concentration of coumarin metabolites in the perfusate and bile and altered the ratio of the main metabolites (coumarin: 3-hydroxycoumarin: 7-hydroxycoumarin). nih.gov These findings suggest that troxerutin possesses hepatoprotective properties and can protect the liver from possible lipid peroxidation caused by high concentrations of coumarin in this model. nih.govresearchgate.net
Comparative Preclinical Studies of Coumarin and Troxerutin
Comparative preclinical studies involving Coumarin and Troxerutin often examine their effects, particularly in the context of conditions like chronic venous insufficiency, where they have been used in combination. While direct head-to-head comparisons of their individual effects across all preclinical areas (bone, radioprotection, hepatoprotection) in single studies are not extensively detailed in the provided search results, some studies evaluate their combined effects or compare the combination to other agents.
For instance, in the context of chronic venous insufficiency, a systematic review and meta-analysis of pharmacological interventions included studies evaluating a combination of coumarin and troxerutin. nih.gov This combination, along with other venoactive drugs, showed beneficial effects on symptoms. nih.gov Specific symptom improvements noted for the coumarin + troxerutin group in some evaluations included improvement in pruritus/paresthesia. nih.gov While this review synthesized clinical trial data, it highlights the context in which preclinical investigations might comparatively assess the contribution of each compound or their synergy. nih.gov
Another study investigating a combined treatment including Ginkgo biloba, troxerutin, and heptaminol (B132716) chlorhydrate for venous insufficiency and hemorrhoidal crises referenced preclinical and clinical studies on the combination. europeanreview.org This combined treatment was reported to act on symptoms and pathogenetic mechanisms, including reducing capillary tone and permeability. europeanreview.org Troxerutin, in this context, was noted for its ability to increase capillary resistance and decrease capillary permeability, thus reducing edema. europeanreview.org These studies, while focusing on a combination, implicitly involve a comparative aspect by evaluating the contribution or effects of the components, including troxerutin and, in some cases, coumarin.
Analytical Methodologies for Coumarin and Troxerutin in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are widely applied for separating Coumarin (B35378) and Troxerutin (B1681598) from complex matrices and quantifying their amounts. These techniques leverage the differential affinities of compounds for a stationary phase and a mobile phase, enabling their separation based on properties such as polarity and size.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a prevalent technique for the analysis of Coumarin and Troxerutin in research. It offers high efficiency and versatility for separating these compounds from various sample types.
Research studies have employed HPLC for the determination of Coumarin in matrices like food and plant extracts. mdpi.comscielo.br HPLC coupled with spectrophotometric detectors, such as Photo Diode Array (PDA) or UV detectors, is a common setup for Coumarin analysis. mdpi.comscielo.broup.com For instance, an HPLC-UV method was developed for the determination of Coumarin in hydroalcoholic extracts of Mikania glomerata leaves, demonstrating sensitivity and reproducibility. scielo.br Another HPLC-DAD method was developed for the determination of Coumarin, 4-hydroxycoumarin (B602359), and dicoumarol in Melilotus officinalis. researchgate.net
HPLC is also extensively used for the quantification of Troxerutin in research, including studies involving biological fluids like plasma and urine. nih.gov RP-HPLC methods have been developed and validated for the estimation of Troxerutin, often utilizing mobile phases consisting of buffer solutions and organic solvents like acetonitrile (B52724) and methanol. researchgate.netscispace.com UV detection at specific wavelengths, such as 254 nm or 348 nm, is commonly employed for Troxerutin in HPLC analysis. researchgate.netscispace.com A study developed a simple and selective HPLC method using a core-shell pentafluorophenyl propyl polar column for the analysis of Troxerutin and carbazochrome (B1668341) in tablets, with UV detection at 350 nm. istanbul.edu.tr
Research findings using HPLC demonstrate its capability for accurate and precise quantification of both Coumarin and Troxerutin across different matrices. For example, an RP-HPLC method for Troxerutin analysis showed linearity in the range of 5-25 mcg/ml with good precision (RSD value of 0.1615). scispace.com
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is another chromatographic technique that can be applied for the analysis of Coumarin, particularly for volatile or semi-volatile samples. GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and quantification. researchgate.netoup.comnih.govingentaconnect.com
GC methods have been described for the determination of Coumarin in various products, including fragrance products and bakery products. researchgate.netoup.comingentaconnect.com In GC analysis, Coumarin is typically identified by its retention time and confirmed by GC-MS. researchgate.netoup.com A GC-MS method utilizing QuEChERS sample preparation was developed for the determination of Coumarin in bakery products, reporting a limit of detection (LOD) of 0.15 μg/mL and a limit of quantification (LOQ) of 0.50 μg/mL. ingentaconnect.com This method was successfully applied to analyze coumarin content in seasonal food products. ingentaconnect.com
While GC is suitable for Coumarin, Troxerutin, being a larger and less volatile flavonoid derivative, is less commonly analyzed by GC compared to HPLC.
Spectroscopic Approaches for Detection and Structural Analysis
Spectroscopic techniques provide valuable methods for detecting Coumarin and Troxerutin based on their interaction with electromagnetic radiation. These methods can be used for both quantitative analysis and obtaining structural information.
Spectrofluorimetry and its Derivatives for Compound Analysis
Spectrofluorimetry, which measures the fluorescence emitted by a substance after excitation with light, is a sensitive method applicable to compounds that exhibit native fluorescence, such as Coumarin and Troxerutin. researchgate.netnih.govresearchgate.netpsu.edumdpi.com
Coumarin exhibits native fluorescence and can be determined by spectrofluorimetry without extensive sample pre-treatment. nih.govresearchgate.net Research has shown that Coumarin has maximum excitation and emission wavelengths at 310 nm and 390 nm, respectively. nih.govresearchgate.net A spectrofluorimetric method for Coumarin determination in commercial tablets demonstrated linearity in the concentration range of 2.5 × 10⁻⁶ to 1.0 × 10⁻⁴ mol L⁻¹. nih.govresearchgate.net
Spectrofluorimetric methods have also been developed for the determination of Troxerutin. researchgate.netasianpubs.orgnih.govroyalsocietypublishing.org One approach involves measuring the inhibition effect of Troxerutin on a catalyzed reaction, where the reaction product's fluorescence is measured. researchgate.netasianpubs.org Another method utilizes the quenching effect of Troxerutin on the native fluorescence of another compound. researchgate.net Research has shown that Troxerutin can be estimated using conventional fluorimetry at 455/350 nm (emission/excitation) with a linear calibration range of 0.1-1.2 µg/ml. nih.govroyalsocietypublishing.org Spectrofluorimetry can be more accurate than HPLC for determining coumarins in certain matrices. psu.edu
Mass Spectrometry (MS) Applications in Metabolomics Research
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. When coupled with chromatographic techniques (LC-MS or GC-MS), it becomes a vital tool for the identification and quantification of compounds, particularly in complex biological samples and metabolomics studies. creative-proteomics.commdpi.comresearchgate.netchromatographyonline.comnih.govnih.govsilantes.commdpi.com
LC-MS and LC-MS/MS are frequently used for the analysis of Coumarin and its metabolites in metabolomics research. creative-proteomics.comchromatographyonline.comnih.govnih.gov High-resolution mass spectrometers, such as Q-TOF systems, are employed to identify and characterize coumarin metabolites. creative-proteomics.commdpi.comnih.gov MS-based metabolomics approaches are used to elucidate the metabolic pathways of coumarins, including processes like hydroxylation, dehydrogenation, demethylation, and conjugation. mdpi.comresearchgate.netnih.govnih.gov Research has identified numerous metabolites of various coumarin derivatives using UPLC-ESI-QTOF-MS. mdpi.comresearchgate.netnih.gov
MS is also applied in the analysis of Troxerutin, particularly in pharmacokinetic studies involving biological fluids. nih.govresearchgate.net LC-MS/MS methods have been developed for the sensitive and specific quantification of Troxerutin in human plasma. nih.govresearchgate.net These methods often involve simple sample preparation techniques like protein precipitation and utilize tandem mass spectrometry for improved selectivity and sensitivity. nih.govresearchgate.net
MS-based metabolomics provides insights into the fate of Coumarin and Troxerutin within biological systems, helping researchers understand their biotransformation and potential biological effects. mdpi.comresearchgate.netnih.govnih.govsilantes.com
Immunoanalytical Methods for Research-Based Detection
Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize the specific binding between antibodies and antigens for the detection and quantification of compounds. While less common than chromatographic or spectroscopic methods for routine Coumarin and Troxerutin analysis in research, they can be employed, particularly when high throughput or specific biological matrices are involved.
Research has explored the use of immunoassays for the detection of compounds, sometimes incorporating fluorescent labels like coumarin derivatives to enhance signal amplification. researchgate.netthno.orgacs.org Although direct immunoassays specifically for Coumarin or Troxerutin in general research contexts were not extensively detailed in the search results, the principle of using antibody-antigen interactions for detection is applicable. One study mentioned the development of an ELISA assay system for the determination of coumarin and its metabolites in biological fluids. dcu.ie The development of sensitive immunoassays, potentially utilizing fluorescent probes like coumarin-derived dendrimers, is an area of ongoing research for detecting various biomarkers. researchgate.netthno.orgacs.org
Enzyme-Linked Immunosorbent Assay (ELISA) Development
ELISA is an antibody-based method that has been explored for the detection of coumarin and its metabolites in biological fluids dcu.ie. The development of ELISAs for coumarin often involves the production of antibodies specific to coumarin or its derivatives, such as 7-hydroxycoumarin, a major metabolite dcu.iedcu.ie.
Research has demonstrated the successful production of both polyclonal and monoclonal antibodies against coumarin derivatives conjugated to carrier proteins like bovine serum albumin (BSA) dcu.ieportlandpress.com. These antibody preparations can then be utilized in competitive immunoassay formats. For instance, a competitive immunoassay for 7-hydroxycoumarin was developed using polyclonal antibodies dcu.ie.
ELISA methods have also been developed for the analysis of coumarin oral anticoagulants like Warfarin and Acenocoumarol in plasma samples researchgate.net. These assays can quantitate the compounds directly in plasma without extensive sample pretreatment and have demonstrated detectabilities and working ranges within therapeutic levels researchgate.net. Specificity is a key aspect, with some assays showing cross-recognition of metabolites researchgate.net. Accuracy studies using spiked samples have shown good correlation between spiked and measured concentrations researchgate.net. ELISA has also been used in studies investigating the effects of troxerutin on inflammatory mediators researchgate.netum.ac.irresearchgate.net. For example, ELISA was used to measure levels of IL-1 and TNF-a in rat serum in a study on sepsis um.ac.ir. Similarly, ELISA was employed to determine the concentrations of inflammatory cytokines like CXCL8, MMP9, IL-6, and IL-1β in cell culture supernatants in a study on troxerutin's effects on skin sensitivity researchgate.net.
Biosensor-Based Detection Systems
Biosensors offer advantages such as portability, miniaturization, rapid analysis, high sensitivity, and specificity for the detection of various substances, including coumarins acs.orgnih.govmetu.edu.tr. Biosensor technology has seen rapid expansion with applications in various fields, including pharmaceuticals acs.orgnih.gov.
Optical biosensors, such as those based on surface plasmon resonance (SPR), have been used to study interactions involving coumarins dcu.ie. For example, the BIAcore, an optical biosensor, was used to develop a competitive immunoassay for 7-hydroxycoumarin dcu.ie. It has also been used to screen cell culture supernatants for antibodies reactive to coumarin-protein conjugates and to examine the kinetic and affinity data for antibody interactions dcu.ie. Studies have also utilized BIAcore to investigate the interaction of antibodies against aflatoxin B1, a member of the coumarin family, and to establish methods for designing biosensor formats dcu.ie.
Nanomaterial-based sensors have emerged as a promising area for coumarin detection, offering features like excellent sensing performance and rapid response acs.orgnih.govmetu.edu.tr. These sensors leverage the unique properties of nanomaterials for enhanced detection capabilities acs.orgnih.gov. Research in this area includes the development of coumarin-based chemosensors for detecting various species, including metal ions researchgate.net. Fluorescent coumarin probes have been explored as chemosensors due to their optical properties researchgate.net.
While research on biosensors specifically for troxerutin is less extensively documented compared to coumarin, studies on biosensors for related flavonoids like rutin (B1680289) have been conducted mdpi.com. A biosensor for rutin detection was developed using a modified electrode with a nanocomposite, demonstrating high sensitivity and stability mdpi.com. Given the structural similarities between troxerutin and rutin, research in this area may inform the development of biosensors for troxerutin.
Structure Activity Relationship Sar and Derivatives Research
SAR Studies of Coumarin (B35378) Derivatives
Coumarins, as a class of benzopyrone compounds, exhibit a wide spectrum of biological activities, including anti-inflammatory, anticoagulant, antimicrobial, anti-tumor, anti-viral, antioxidant, and enzyme inhibition properties. The diverse pharmacological profile of coumarin derivatives is closely linked to their chemical structure and the nature and position of substituents on the coumarin scaffold.
Modifications for Enhanced Biological Activities (e.g., anticancer, MAO inhibition, antifungal)
Modifications to the coumarin nucleus, particularly at positions C-3, C-4, C-6, C-7, or C-8, have been shown to modulate various biological activities.
Anticancer Activity: Coumarin derivatives demonstrate anticancer potential through various mechanisms, including induction of apoptosis, inhibition of tumor cell proliferation, modulation of oxidative stress, and inhibition of angiogenesis and metastasis. Specific substitutions can significantly influence cytotoxicity. For instance, the presence of benzoxazole (B165842) or benzothiazole (B30560) rings at certain positions has been shown to enhance antiproliferative activity against gynecological cancer cell lines. Acylated coumarin derivatives have also shown promising anticancer effects.
MAO Inhibition: Coumarins are recognized as potential inhibitors of monoamine oxidase (MAO) enzymes, which are targets for neurodegenerative diseases. The substitution pattern on the coumarin scaffold is crucial for their MAO inhibitory activity and selectivity towards MAO-A or MAO-B isoforms. Coumarin nuclei with an acyl group at the C-3 position have been reported as potent anti-MAO agents, acting as reversible and selective MAO-B inhibitors. A phenyl group at the C-3 position can significantly enhance MAO-B inhibition, while a phenyl group at the C-4 position appears more effective for MAO-A inhibition.
Antifungal Activity: Coumarin derivatives have shown activity against various fungal species, including Candida and Aspergillus. Studies indicate that O-substitution is essential for antifungal activity. A pentyloxy substituent at the C-7 position of the coumarin ring has been suggested to potentiate antifungal bioactivity against Candida species. Other coumarins like osthole, imperatorin, ostrutin, and psoralen (B192213) have also demonstrated antifungal effects. The mechanism may involve interference with fungal redox balance and the plasma membrane.
Influence of Substitution Patterns on Molecular Interactions
The position and nature of substituents on the coumarin ring significantly influence their interactions with biological targets. These modifications can alter the compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting binding affinity and efficacy. For example, in the context of MAO inhibition, the position of a phenyl substituent (C-3 vs. C-4) dictates selectivity towards MAO-B or MAO-A. In antifungal activity, O-substitutions are crucial, and the length of an alkyl chain at C-7 can impact activity.
SAR Studies of Troxerutin (B1681598) Derivatives
Troxerutin is a derivative of the flavonoid rutin (B1680289), known for its various biological activities, including antioxidant and anti-inflammatory properties. Research on troxerutin derivatives focuses on improving its pharmacokinetic properties and enhancing its therapeutic effects.
Acylated Derivatives for Improved Bioavailability and Antioxidant Properties
Acylation of troxerutin has been explored as a strategy to enhance its bioavailability and antioxidant properties. Studies using whole-cell biocatalysis have successfully synthesized acylated derivatives, such as monoesters (TME) and diesters (TDE). These acylated derivatives have shown markedly enhanced bioavailability in cells compared to the parent troxerutin.
The acylated derivatives also demonstrated improved antioxidant activities in cellular contexts, exhibiting higher inhibition effects on induced erythrocyte hemolysis than troxerutin. This enhanced antioxidant activity is attributed to both their free radical scavenging abilities and their distribution on the cell membrane surface, which is influenced by the increased lipophilicity due to acylation.
| Compound | logP Value | Papp (× 10-6 cm/s) |
| Troxerutin | -2.04 ± 0.10 | 0.34 ± 0.05 |
| TME | -0.75 ± 0.08 | 0.99 ± 0.12 |
| TDE | 1.51 ± 0.05 | 1.54 ± 0.17 |
Data adapted from search results. Papp represents apparent permeability coefficient.
Structural Modifications and Their Impact on Biological Pathways
Structural modifications of troxerutin can influence its interaction with biological targets and impact various signaling pathways. Troxerutin itself has been shown to modulate pathways related to oxidative stress and inflammation. Its antioxidant activity is primarily mediated through the inhibition of NOX2 and stimulation of the Nrf2 signaling pathway. It can also suppress the expression of inflammatory mediators like OX-2, iNOS, and NF-kB by inhibiting NLRP3, CXCR4, and TXNIP. Furthermore, troxerutin can stimulate the expression of PCNA to inhibit the production of inflammatory cytokines. Studies also suggest that troxerutin can impact pathways involved in glucose uptake and insulin (B600854) sensitivity.
Computational Chemistry and Molecular Docking Studies of Derivatives
Computational chemistry techniques, particularly molecular docking and molecular dynamics simulations, play a crucial role in understanding the interaction of coumarin and troxerutin derivatives with their biological targets and in the rational design of new compounds with improved properties.
Molecular docking studies predict the preferred orientation and binding affinity of a ligand (compound) to a protein target, providing insights into the molecular interaction mechanisms. These studies are routinely used to predict the affinity and activity of potential drug molecules.
For coumarin derivatives, molecular docking has been extensively used to investigate their inhibitory effects on various enzymes, including human monoamine oxidase (HMAO) enzymes. These studies help determine binding free energies, identify key amino acid interactions, and analyze hydrogen bonding patterns. Computational screening and docking have also been applied to identify coumarin derivatives as potential inhibitors of targets like the NLRP3 inflammasome for neuroinflammatory conditions and α-glucosidase and α-amylase for diabetes management. Molecular docking is also a valuable tool in the design of novel coumarin-based anticancer agents by predicting their binding to targets such as VEGFR-2 and aromatase.
Computational studies, including molecular docking, have also been employed to investigate the interaction of troxerutin and its derivatives with biological macromolecules like DNA and tRNA. These studies have suggested that troxerutin interacts with DNA via groove binding. Molecular docking has also been used to explore the interaction of troxerutin with specific protein targets like human TRPV1 and the sialylation-related gene EGLN3, suggesting potential antagonistic effects and roles in inhibiting cancer cell growth.
Computational investigations combining techniques like 3D-QSAR, molecular docking, and molecular dynamics simulations are used to elucidate the SAR and binding modes of coumarin derivatives targeting specific proteins such as Cyclin-dependent Kinase 9 (CDK9). These approaches provide valuable information for the rational design and optimization of coumarin and troxerutin derivatives with enhanced therapeutic potential.
Synergistic and Combinatorial Research of Coumarin and Troxerutin
Investigation of Combined Molecular Mechanisms
The combined molecular mechanisms of coumarin (B35378) and troxerutin (B1681598) involve their distinct yet complementary actions on the microcirculation and inflammatory processes. Troxerutin, a naturally occurring flavonoid, is recognized for its multifaceted activities, including antioxidant, anti-inflammatory, antithrombotic, and edema-protective effects. frontiersin.orgtaylorandfrancis.com It functions, in part, by scavenging oxygen-derived free radicals. waocp.org
Coumarin, a benzopyrone, exerts complex effects on venous hemodynamics, influencing processes at both the cellular and tissue levels. researchgate.net Unlike some related compounds, coumarin itself does not exhibit significant anticoagulant activity in the manner of 4-hydroxycoumarin (B602359) derivatives. researchgate.net Studies suggest that the beneficial effects of coumarin in conditions like lymphoedema may be significantly influenced by its metabolite, 7-hydroxycoumarin, which appears to enhance the rate of protein reabsorption. mdpi.com
When combined, coumarin and troxerutin are reported to primarily impact the microcirculation, leading to decreased capillary permeability and a reduction in edema. researchgate.net This association also demonstrates favorable hemorheological effects, such as limiting the aggregation of red blood cells and mitigating perivascular inflammation. researchgate.net Furthermore, preclinical investigations have indicated a protective interaction, where troxerutin was shown to shield isolated perfused rat livers from potential lipid peroxidation induced by coumarin. nih.govresearchgate.net This finding suggests a beneficial interplay at the metabolic level, potentially enhancing the tolerability of the combination.
Preclinical Models Demonstrating Synergistic Effects
Preclinical research has provided insights into the potential synergistic effects of the coumarin-troxerutin combination in various models. While detailed quantitative data demonstrating strict pharmacological synergy (e.g., through isobolographic analysis) is not extensively detailed in the available snippets, studies in relevant models support the rationale for their combined use.
Investigations into the efficacy of the combination have extended to its potential protective effects during radiotherapy. For instance, a combination of coumarin and troxerutin was explored for its ability to protect salivary glands and mucosa during head and neck radiotherapy in clinical settings, built upon the premise of a beneficial combined action. mdpi.comjapsonline.comantiox.orgmdpi.comnih.gov
Animal studies have also been conducted to assess the combination's impact. Research involving the administration of a coumarin-troxerutin combination to rats did not reveal adverse effects on parental fertility, fetal deformity rates, or postnatal development, even at high doses. tga.gov.au
Specific studies on individual components also shed light on the potential for synergy. For example, research on D-galactose-treated mice demonstrated that chronic administration of troxerutin alone could reduce renal dysfunction and histopathologic changes, linked to decreased lipid peroxidation and oxidative stress. nih.gov This highlights troxerutin's antioxidant capabilities, which could complement coumarin's actions in a combined therapy. Crucially, an in vitro study using isolated perfused rat livers showed that troxerutin provided significant protection against lipid peroxidation induced by coumarin. nih.govresearchgate.net This preclinical observation supports a protective synergistic effect at the organ level, suggesting that troxerutin may mitigate potential liabilities associated with coumarin.
Theoretical Frameworks for Combination Research
The theoretical basis for combining coumarin and troxerutin lies in their complementary pharmacological profiles, which address different facets of conditions characterized by vascular dysfunction and edema, such as chronic venous insufficiency. researchgate.netemjreviews.com
Coumarin is theoretically posited to improve lymphatic drainage and aid in the reduction of high-protein edema, potentially through the activity of its metabolite in stimulating proteolysis. europeanreview.org Troxerutin, as a flavonoid, is understood to modulate inflammatory responses by acting on leukocytes and the endothelium. europeanreview.org It is also known to enhance capillary resistance and decrease capillary permeability. researchgate.netgoogle.com
The combination is theoretically expected to yield a more comprehensive or potent therapeutic outcome on vascular permeability, edema formation, inflammation, and microcirculatory function than either compound used in isolation. researchgate.netemjreviews.com This is based on the premise that their distinct mechanisms converge to restore vascular integrity and reduce fluid leakage into tissues. The application of this combination in chronic venous insufficiency, for example, is theoretically grounded in their combined ability to improve the function and integrity of capillary and vein walls, thereby minimizing fluid extravasation and subsequent edema formation. emjreviews.com
Furthermore, the observed protective effect of troxerutin against coumarin-induced liver effects in preclinical models contributes to a theoretical framework where the combination might offer an improved tolerability profile. nih.govresearchgate.net This suggests a potential pharmacokinetic or metabolic interaction where troxerutin's presence favorably influences the handling or impact of coumarin, providing a theoretical rationale for enhanced safety in the combined formulation.
Potential Research Applications Non Clinical Focus
Utilization in Research and Diagnostic Enzymology as Probes and Substrates
The intrinsic properties of coumarin (B35378) and the bioactivity of escin (B49666) lend themselves to important applications in the field of enzymology, where they are used to study enzyme function, kinetics, and inhibition.
Coumarins as Fluorogenic Probes: Coumarin and its derivatives are particularly valued in enzymology due to their fluorescent properties. eurekaselect.combenthamscience.com Many coumarins are either inherently fluorescent or become fluorescent after an enzymatic reaction. This "turn-on" fluorescence mechanism makes them excellent substrates for detecting and quantifying enzyme activity with high sensitivity. Researchers synthesize coumarin-based substrates by attaching a specific enzyme recognition motif to the hydroxyl group of a umbelliferone (B1683723) (7-hydroxycoumarin) scaffold. In its conjugated form, the molecule is non-fluorescent. Upon enzymatic cleavage of the recognition motif, the highly fluorescent umbelliferone is released, generating a signal that can be easily measured. This principle is widely applied in developing assays for a diverse range of enzyme classes.
Table 1: Examples of Coumarin-Based Enzyme Substrates
| Enzyme Class | Example Substrate | Application |
|---|---|---|
| Glycosidases | 4-Methylumbelliferyl-β-D-glucuronide | Detection of β-glucuronidase activity |
| Phosphatases | 4-Methylumbelliferyl phosphate | Assay for alkaline and acid phosphatases |
| Proteases | 7-Amino-4-methylcoumarin (AMC)-peptides | Measurement of specific protease activity |
Escin as an Enzyme Inhibitor: Escin, a complex mixture of triterpenoid (B12794562) saponins, is utilized in research as a specific enzyme inhibitor. Its most well-documented activity is the inhibition of hyaluronidase (B3051955). biosynth.comnih.gov Hyaluronidase is an enzyme that degrades hyaluronic acid, a critical component of the extracellular matrix that contributes to the integrity of connective tissue and blood vessel walls. By inhibiting this enzyme, escin serves as a research tool to study the pathological processes involving extracellular matrix degradation, such as inflammation and increased vascular permeability. biosynth.comnih.gov Its use in in vitro models helps elucidate the role of hyaluronidase in these and other biological phenomena.
Development of Novel Research Tools and Biological Probes
The development of novel tools to investigate cellular functions is a cornerstone of biomedical research. Both coumarin and escin have been adapted and utilized as biological probes to explore cellular pathways and mechanisms.
Coumarins are frequently employed as fluorescent tags or labels for imaging and tracking biomolecules within living cells due to their favorable photophysical properties, including high quantum yields and cell permeability. benthamscience.com Furthermore, the coumarin scaffold is a key component in the design of sophisticated fluorescent sensors for detecting specific ions (e.g., Ca²⁺, Zn²⁺), reactive oxygen species (ROS), and other small molecules, enabling real-time visualization of cellular dynamics. eurekaselect.com
Escin serves as a valuable biological probe for investigating complex cellular signaling pathways. Research has shown that it can modulate inflammatory pathways, in part by affecting the master transcriptional regulator, nuclear factor-kappa B (NF-κB). nih.govmpbio.com This makes escin a useful tool for studies aiming to dissect the molecular mechanisms of inflammation. More recently, certain escins have been identified as novel inducers of autophagy, the cellular process for degrading and recycling damaged components. researchgate.netnih.gov As such, they are being used as chemical probes to study the regulation of autophagy and its role in cellular homeostasis and disease, including neurodegenerative conditions. researchgate.netnih.gov
Exploration in Drug Discovery Methodologies (e.g., as scaffolds for lead optimization)
In the field of medicinal chemistry, a "scaffold" is a core chemical structure that serves as a starting point for developing new drugs. Both coumarin and escin are recognized for their potential in this regard, offering privileged structures for lead optimization.
The coumarin nucleus is considered a privileged scaffold in drug discovery due to its ability to interact with a wide variety of enzymes and receptors. eurekaselect.combenthamscience.com Its simple benzopyrone structure is readily synthesized and can be extensively modified at multiple positions to create large libraries of derivatives with diverse biological activities. nih.gov Medicinal chemists have successfully developed coumarin-based compounds with anticoagulant, antimicrobial, antioxidant, and anticancer properties. nih.govrsc.org The strategy of hybridizing the coumarin moiety with other known pharmacophores has emerged as a powerful approach to generate novel drug candidates with enhanced efficacy or novel mechanisms of action. rsc.org
Table 2: Examples of Drug Discovery Programs Utilizing the Coumarin Scaffold
| Therapeutic Area | Target/Mechanism | Research Finding | Citation |
|---|---|---|---|
| Oncology | Hsp90 inhibitors, VEGFR-2 inhibitors | Novel coumarin-thiazole hybrids demonstrated cytotoxicity against human cancer cell lines. | rsc.org |
| Infectious Disease | Antibacterial agents | Coumarin analogues showed potential against multidrug-resistant bacteria through rational design based on structure-activity relationships. | nih.gov |
Escin, with its complex triterpenoid saponin (B1150181) structure, also presents an interesting scaffold for drug discovery. Its known anti-inflammatory, anti-edematous, and venotonic properties make it a natural starting point for developing new agents targeting these conditions. nih.govresearchgate.netnih.gov Furthermore, preclinical studies have demonstrated its potential in oncology, where it has been shown to induce apoptosis and inhibit metastasis in various cancer models. nih.govresearchgate.net Researchers are exploring escin and its derivatives to understand the structure-activity relationships that govern these effects, with the goal of designing more potent and selective therapeutic agents. nih.gov
Future Directions and Emerging Research Avenues
Advanced Mechanistic Investigations at the Molecular Level
Future research is set to delve deeper into the molecular intricacies of Coumarin (B35378) and Troxerutin (B1681598), moving beyond general physiological effects to specific signaling pathways and molecular interactions. For Troxerutin, a key area of investigation is its role in modulating inflammatory and apoptotic pathways. Studies have shown its potential to exert anti-apoptotic effects through the downregulation of specific microRNAs, such as miR-146a-5p, which influences myocardial cells. nih.gov Further research will likely focus on identifying other microRNA targets and understanding the downstream consequences of their regulation in various cell types. Additionally, Troxerutin's ability to stimulate the activation of Akt through the inhibition of PTEN (Phosphatase and Tensin Homolog) presents another promising avenue. nih.gov Advanced studies will aim to elucidate the precise binding mechanism to PTEN and explore how this interaction can be leveraged to protect cells from radiation-induced damage. The hepatoprotective effects of Troxerutin are thought to be mediated by the downregulation of Nucleotide oligomerization domain (NOD) and the inhibition of the NOD1/2-RIP2 interaction. nih.gov Future mechanistic studies will employ techniques like co-immunoprecipitation and proximity ligation assays to visualize and quantify these protein-protein interactions under various physiological and pathological conditions.
For Coumarin, research is increasingly focused on its anti-inflammatory and anti-cancer mechanisms. Its derivatives have been shown to target critical signaling pathways involved in cancer progression. nih.gov Advanced investigations will likely utilize techniques such as CRISPR-Cas9 gene editing to knock out specific pathway components, thereby confirming their role in the cellular response to coumarin derivatives. The impact of these compounds on the expression of key proteins like B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL), which are crucial regulators of apoptosis, will be explored using high-resolution imaging and single-cell analysis to understand cell-to-cell variability in response. nih.gov The interaction of coumarins with enzymes such as protein kinases, caspases, and aromatases is another area ripe for detailed mechanistic exploration, using structural biology techniques like X-ray crystallography and cryo-electron microscopy to resolve the atomic-level details of these interactions. nih.gov
Development of Novel Analytical Techniques for Research Samples
The advancement of research into Coumarin and Troxerutin is intrinsically linked to the development of more sensitive, specific, and efficient analytical techniques for their detection and quantification in complex biological matrices. For Coumarin and its derivatives, the trend is moving towards eco-friendly and rapid analytical methods. nih.gov Future developments will likely focus on the miniaturization of extraction techniques, such as dispersive liquid-liquid microextraction, and the use of novel sorbents for solid-phase extraction to improve sample clean-up and concentration. nih.gov In terms of detection, while liquid chromatography coupled with mass spectrometry (LC-MS) remains a gold standard, emerging techniques like supercritical fluid chromatography (SFC) are gaining traction. scione.com SFC offers the advantage of faster analysis times and reduced organic solvent consumption, making it a greener alternative. scione.com The development of novel electrochemical sensors and biosensors also represents a significant area of future research, promising real-time monitoring of coumarin levels in research samples without extensive sample preparation. nih.gov
For Troxerutin, recent efforts have focused on developing and validating stability-indicating analytical methods, which are crucial for understanding its degradation profile. nih.gov A significant advancement has been the development of a stability-indicating LC-UV method capable of simultaneously determining the principal component of Troxerutin, 3',4',7-Tri-O-(β-hydroxyethyl)rutin, and its degradation products. nih.gov Future research will likely see the refinement of these methods, possibly by coupling them with high-resolution mass spectrometry (HRMS) for more definitive structural elucidation of novel degradation products. Furthermore, validated RP-HPLC methods have been established for the quantification of Troxerutin in bulk and tablet formulations, utilizing UV detection at specific wavelengths. researchgate.netscispace.com The ongoing development in this area will focus on enhancing the sensitivity of these methods to allow for the quantification of Troxerutin and its metabolites in low-volume biological samples, such as plasma or tissue homogenates, which is essential for detailed pharmacokinetic and metabolic studies.
| Analytical Technique | Application for Venalot Components | Future Development Focus |
| LC-MS/MS | Quantification of Coumarin and its metabolites in various matrices. scione.com | Higher sensitivity for metabolite profiling, coupling with novel separation techniques. |
| Supercritical Fluid Chromatography (SFC) | "Green" analysis of Coumarins. scione.com | Method development for a broader range of derivatives and biological samples. |
| Electrochemical Sensors | Potential for real-time Coumarin detection. nih.gov | Improved selectivity and long-term stability for in-vitro and in-vivo applications. |
| LC-UV | Stability-indicating analysis of Troxerutin and its degradation products. nih.gov | Enhanced resolution for complex mixtures and hyphenation with HRMS. |
| RP-HPLC | Quantification of Troxerutin in bulk and pharmaceutical formulations. researchgate.netscispace.com | Increased sensitivity for pharmacokinetic studies in biological fluids. |
Integration of Omics Technologies in Compound Research
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is poised to revolutionize our understanding of the biological effects of Coumarin and Troxerutin. These high-throughput approaches allow for a holistic view of the molecular changes induced by these compounds within a biological system. researchgate.netcreative-proteomics.com Transcriptomics, the study of the complete set of RNA transcripts, can reveal how Coumarin and Troxerutin alter gene expression patterns. metabolon.comnih.gov For instance, studies on Troxerutin have already begun to explore its effects on the expression of genes that regulate mitochondrial biogenesis, such as SIRT-1, PGC-1α, and NRF-2, in the context of cardiac injury. nih.gov Future research will likely employ single-cell RNA sequencing (scRNA-Seq) to dissect the heterogeneous responses of different cell populations within a tissue to these compounds, providing unprecedented resolution. nih.gov
Metabolomics, the comprehensive analysis of metabolites in a biological sample, offers a direct functional readout of the physiological state of a cell or organism. uib.no For Troxerutin, metabolomic profiling could identify novel metabolic pathways that are modulated by the compound, providing insights into its beneficial effects on metabolic disorders. nih.gov Creative Proteomics has highlighted the potential of metabolomics in elucidating the metabolic pathways of coumarins and their connection to broader biological processes like lignin (B12514952) biosynthesis in plants. creative-proteomics.com In the context of this compound's components, combining transcriptomics and metabolomics will be particularly powerful. For example, identifying a change in the expression of a metabolic enzyme through transcriptomics can be correlated with changes in the levels of its substrate and product through metabolomics, providing a more complete picture of the compound's mechanism of action. metabolon.com Proteomics, the large-scale study of proteins, can further complement these findings by quantifying changes in protein expression and post-translational modifications, linking the genomic and transcriptomic changes to functional outcomes at the protein level.
Exploration of New Derivatives and Synthetic Strategies
A significant frontier in the research of this compound's components lies in the chemical synthesis of novel derivatives with enhanced therapeutic properties. For Coumarin, a vast number of derivatives have been synthesized and evaluated for a wide range of biological activities, including anticancer and antimicrobial effects. mdpi.comnih.govnih.gov Future synthetic strategies will likely focus on creating hybrid molecules that combine the coumarin scaffold with other pharmacologically active moieties to achieve synergistic effects or to target specific molecular pathways with greater precision. frontiersin.org The use of multicomponent reactions and green chemistry principles, such as ultrasonic irradiation, is also becoming more prevalent in the synthesis of coumarin derivatives, aiming for more efficient and environmentally friendly processes. frontiersin.org The development of coumarin-based inhibitors and activators for G protein-coupled receptors (GPCRs) is another exciting area, with studies showing that simple modifications to the coumarin skeleton can switch a compound's activity from an activator to an inhibitor.
While the exploration of Troxerutin derivatives has been less extensive, recent studies have demonstrated the potential of this approach. A notable example is the biocatalytic synthesis of acylated derivatives of Troxerutin. nih.govresearchgate.net This innovative approach uses whole-cell biocatalysts, such as Pseudomonas aeruginosa and Pseudomonas stutzeri, to produce mono- and diesters of Troxerutin with markedly enhanced bioavailability and cellular antioxidant activities. nih.govresearchgate.net This strategy addresses a key limitation of many flavonoids—their poor lipophilicity and subsequent low oral bioavailability. nih.gov Future research in this area will likely explore a wider range of biocatalysts and acyl donors to create a library of Troxerutin derivatives with fine-tuned physicochemical properties. The structure-activity relationship (SAR) of these new derivatives will be systematically studied to understand how different modifications influence their biological effects, paving the way for the rational design of next-generation Troxerutin-based compounds. rsc.orgmdpi.com
| Compound | Synthetic Strategy | Desired Outcome |
| Coumarin | Multicomponent Reactions, Ultrasonic Irradiation frontiersin.org | Higher efficiency, green synthesis, novel hybrid molecules. |
| Coumarin | Modification of substituents at C3/C4/C7/C8 positions | Modulation of activity at specific targets (e.g., GPCRs). |
| Troxerutin | Whole-cell Biocatalysis, Acylation nih.govresearchgate.net | Enhanced bioavailability, improved lipophilicity, and cellular activity. |
| Troxerutin | Enzymatic Synthesis nih.gov | Selective preparation of mono- or di-esters with specific properties. |
Theoretical and Computational Advances in Understanding Compound Behavior
In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are becoming indispensable tools for accelerating research into Coumarin and Troxerutin. These computational approaches provide valuable insights into the molecular interactions and behaviors of these compounds, guiding the design of new experiments and derivatives. Molecular docking studies have been employed to predict the binding modes of Troxerutin with various biological targets, including DNA and the bacterial protein LolB. nih.govresearchgate.netnih.gov These studies suggest that Troxerutin can bind to the minor groove of DNA and have revealed specific amino acid residues involved in its interaction with proteins. nih.govresearchgate.netnih.gov For Coumarin derivatives, molecular docking has been used to explore their potential as inhibitors of enzymes relevant to cancer and viral diseases, such as the SARS-CoV-2 main protease. nih.govnih.gov
QSAR and 3D-QSAR models are being developed to correlate the structural features of Coumarin derivatives with their biological activities, such as antifungal or anticancer effects. mdpi.comnih.govnih.gov These models help to identify the key molecular descriptors that govern a compound's potency, providing a rational basis for the design of new, more active derivatives. mdpi.com For example, studies have shown that for antifungal activity, O-substitutions and the presence of short aliphatic chains or electron-withdrawing groups on the coumarin ring are favorable. mdpi.com Furthermore, computational tools are being used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. nih.gov Molecular dynamics simulations further enhance these studies by providing a dynamic view of the ligand-protein complexes, assessing their stability and the conformational changes that occur upon binding. nih.gov The integration of these computational advances will undoubtedly streamline the discovery and optimization of novel compounds based on the scaffolds of Coumarin and Troxerutin.
Q & A
Basic Research Questions
Q. How can researchers design experiments to evaluate Venalot’s pharmacological efficacy while minimizing bias?
- Methodological Answer : Use the PICOT framework to structure the research question, ensuring specificity and reproducibility. For example:
-
P (Population): Target organism or cell line (e.g., in vitro human endothelial cells).
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I (Intervention): this compound dosage and administration route.
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C (Comparison): Placebo or standard treatment (e.g., heparin).
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O (Outcome): Measured endpoints (e.g., clotting time reduction).
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T (Time): Duration of observation (e.g., 48-hour post-administration).
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This framework ensures alignment with clinical research standards and reduces confounding variables .
- Table 1 : Key Components of a PICOT-Based Experimental Design
| Component | Example for this compound Study |
|---|---|
| Population | Human endothelial cells (HUVECs) |
| Intervention | 50 mg/kg this compound, oral administration |
| Comparison | 0.9% saline solution (placebo) |
| Outcome | 30% reduction in fibrinogen levels |
| Time | 72-hour monitoring period |
Q. What standardized preclinical models are recommended for studying this compound’s mechanism of action?
- Methodological Answer : Prioritize models that align with reproducibility and translational relevance :
- In vitro : Use endothelial cell cultures to assess anti-thrombotic activity via thrombin generation assays .
- In vivo : Rodent models (e.g., Wistar rats) with induced venous thrombosis to evaluate dose-response relationships.
- Include positive controls (e.g., warfarin) and negative controls (e.g., untreated cohorts) to validate results .
Advanced Research Questions
Q. How can contradictory findings about this compound’s bioavailability in different studies be systematically resolved?
- Methodological Answer : Apply meta-analysis with the following steps:
Data Harmonization : Standardize metrics (e.g., plasma concentration units).
Subgroup Analysis : Stratify by variables like dosage, administration route, or species.
Bias Assessment : Use tools like Cochrane’s Risk of Bias to evaluate study quality.
Sensitivity Analysis : Exclude outliers to test result robustness .
- Table 2 : Common Data Contradictions and Resolution Strategies
| Contradiction Scenario | Resolution Approach |
|---|---|
| Varied efficacy in rodent vs. primate models | Cross-species pharmacokinetic (PK) modeling |
| Discrepant bioavailability in oral vs. IV routes | Bioequivalence testing with ANOVA |
| Conflicting safety profiles | Dose-escalation trials with Bayesian adaptive design |
Q. What advanced statistical methods are suitable for optimizing this compound’s dosage in heterogeneous populations?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate population PK models with Monte Carlo simulations to predict optimal dosing .
- Machine Learning : Apply clustering algorithms to identify subpopulations with distinct metabolic responses (e.g., CYP2C9 polymorphisms) .
- Ethical Consideration : Ensure informed consent and data anonymization in human trials .
Q. How can researchers address gaps in long-term safety data for this compound?
- Methodological Answer : Design prospective cohort studies with:
- Extended Follow-Up : 5-year monitoring of adverse events (e.g., hemorrhage risk).
- Biomarker Tracking : Measure D-dimer levels and liver enzymes quarterly.
- Comparison Cohort : Patients on alternative anticoagulants (e.g., rivaroxaban) .
Methodological Frameworks for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
